An In-depth Technical Guide to 6-Fluoro-3-iodochromone: Synthesis, Structure, and Spectroscopic Characterization
An In-depth Technical Guide to 6-Fluoro-3-iodochromone: Synthesis, Structure, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Chromones in Medicinal Chemistry
The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive molecules.[1] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties.[1] The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This often leads to improved pharmacokinetic and pharmacodynamic profiles. The synergy between the versatile chromone scaffold and the advantageous properties of fluorine makes fluorinated chromones, such as 6-Fluoro-3-iodochromone, highly promising candidates for drug discovery and development. The additional presence of an iodine atom at the 3-position offers a valuable handle for further chemical modifications and the introduction of diverse functional groups through cross-coupling reactions, further expanding the chemical space for lead optimization.
The Chemical Structure of 6-Fluoro-3-iodochromone
6-Fluoro-3-iodochromone is a halogenated derivative of chromone with the molecular formula C₉H₄FIO₂. Its structure consists of a bicyclic system where a benzene ring is fused to a pyran-4-one ring. A fluorine atom is substituted at the 6-position of the benzene ring, and an iodine atom is attached to the 3-position of the pyranone ring.
Figure 1: Chemical structure of 6-Fluoro-3-iodochromone.
Synthesis of 6-Fluoro-3-iodochromone
A reliable method for the synthesis of 6-Fluoro-3-iodochromone has been reported, which involves a two-step process starting from the corresponding 2-hydroxyacetophenone derivative.[2][3][4]
Experimental Protocol
Step 1: Synthesis of 3-Dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone
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A mixture of 5-fluoro-2-hydroxyacetophenone (1.2 mmol) and N,N-dimethylformamide dimethyl acetal (2.4 mmol, 2 molequiv) is heated at 90°C overnight.[3]
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The reaction progress is monitored by thin-layer chromatography (TLC).[3]
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Upon completion, the reaction mixture is allowed to cool to room temperature.
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The solvent is removed under reduced pressure using a rotary evaporator.[3]
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The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate (85:15) eluent to yield the pure enaminone intermediate.[3]
Step 2: Cyclization to 6-Fluoro-3-iodochromone
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The purified 3-dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone from the previous step is dissolved in a suitable solvent.
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Iodine is added to the solution, and the mixture is stirred at room temperature.
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The reaction proceeds via an electrophilic cyclization mechanism.
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Upon completion of the reaction, the solvent is removed, and the crude product is purified to afford 6-Fluoro-3-iodochromone as a light yellow solid.[2]
Figure 2: Synthetic workflow for 6-Fluoro-3-iodochromone.
Physicochemical and Spectroscopic Data
The synthesized 6-Fluoro-3-iodochromone has been characterized by various analytical techniques to confirm its structure and purity.[2][3][4]
| Property | Value | Source |
| Appearance | Light yellow solid | [2] |
| Melting Point | 123–126°C | [2] |
| Molecular Formula | C₉H₄FIO₂ | |
| Molecular Weight | 290.03 g/mol |
Spectroscopic Data
The structural elucidation of 6-Fluoro-3-iodochromone is supported by the following spectroscopic data.[2][3][4]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3,063 | Aromatic C-H stretch |
| 1,647 | C=O (ketone) stretch of the pyranone ring |
| 1,616 | Aromatic C=C stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the full detailed spectral data for 1H and 13C NMR were not available in the initial search results, the synthesis paper by Kaushik et al. confirms that these analyses were performed.[2] Based on the structure and general principles of NMR spectroscopy, the expected signals can be predicted.
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the fluorine substituent. A singlet for the proton at the 2-position of the chromone ring is also anticipated.
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¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon atoms attached to fluorine and iodine will show characteristic chemical shifts and coupling patterns (in the case of C-F coupling). The carbonyl carbon of the pyranone ring is expected to appear at a downfield chemical shift.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition of the compound. The fragmentation pattern in the mass spectrum can provide further structural information. For 6-Fluoro-3-iodochromone, the molecular ion peak [M]⁺ would be expected at m/z 290. Common fragmentation pathways for chromones involve the retro-Diels-Alder reaction, leading to the cleavage of the pyranone ring.[5]
Applications and Future Perspectives
6-Fluoro-3-iodochromone is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodine atom at the 3-position allows for the introduction of various substituents through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This enables the creation of a diverse library of 3-substituted-6-fluorochromone derivatives for biological screening.
Given the known pharmacological activities of chromones and the beneficial effects of fluorination, this class of compounds holds significant promise in the development of new drugs for a variety of diseases, including cancer, inflammation, and microbial infections. Further research into the synthesis of novel derivatives and the evaluation of their biological activities is warranted.
References
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Kaushik, P., Shakil, N. A., & Rana, V. S. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Frontiers in Chemistry, 9, 636882. [Link]
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Kaushik, P., Shakil, N. A., & Rana, V. S. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. ResearchGate. [Link]
- Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: a valid scaffold in medicinal chemistry. Chemical reviews, 114(9), 4960-4992.
- Ojima, I. (2009). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of chromones. Tetrahedron, 60(36), 7613-7645.
- Patil, S. A., Patil, R., & Patil, S. A. (2010). Chromones: a versatile moiety for the development of new therapeutic agents. European journal of medicinal chemistry, 45(11), 4419-4440.
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Frontiers in Chemistry. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. [Link]
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PubChem. (n.d.). 6-Fluoro-3-iodochromone. [Link]
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Kaushik, P., Shakil, N. A., & Rana, V. S. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Frontiers in Chemistry, 9. [Link]
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ResearchGate. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. [Link]
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MDPI. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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